molecular formula C19H13Cl3 B1208405 Tris(4-chlorophenyl)methane CAS No. 27575-78-6

Tris(4-chlorophenyl)methane

Cat. No. B1208405
CAS RN: 27575-78-6
M. Wt: 347.7 g/mol
InChI Key: WAGIESWOTQOLJS-UHFFFAOYSA-N
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Description

Tris(4-chlorophenyl)methane (TCPM) is an anthropogenic environmental contaminant . It is believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) due to environmental co-occurrence . It has a molecular formula of C19H13Cl3, an average mass of 347.665 Da, and a monoisotopic mass of 346.008270 Da .


Molecular Structure Analysis

TCPM contains a total of 37 bonds, including 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .


Physical And Chemical Properties Analysis

TCPM has a density of 1.3±0.1 g/cm3, a boiling point of 441.6±40.0 °C at 760 mmHg, and a flash point of 312.2±22.9 °C . It has a molar refractivity of 94.7±0.3 cm3, a polarizability of 37.5±0.5 10-24 cm3, and a molar volume of 268.5±3.0 cm3 .

Scientific Research Applications

Environmental Contaminant Analysis

TCPMe is recognized as a globally widespread contaminant. It’s often found as an impurity in technical DDT and is assumed to have other sources as well . Analytical methods for its determination involve extraction, cleanup, and gas chromatographic analysis with electron capture or mass spectrometric detection .

Bioaccumulation and Biomagnification Studies

Studies have shown that TCPMe is highly bioaccumulative, with a suggested 10-100-fold biomagnification from fish to marine mammals. This makes it a significant subject of study in environmental sciences, particularly concerning its concentration in marine ecosystems .

Endocrine Disruption and Developmental Studies

Recent studies have investigated the impact of TCPMe on pancreatic organogenesis and gene expression in zebrafish embryos. The findings suggest that TCPMe may be hazardous to embryonic growth and development, highlighting its potential as an endocrine disruptor .

Photostability Enhancement in Luminescent Materials

Research into the photostability of luminescent materials has found that derivatives of TCPMe, such as tris(2,4,6-trichlorophenyl)methyl radicals, show improved photostability. This opens up applications in the development of new materials for optoelectronic devices .

Disposition and Metabolism in Animal Models

The disposition and metabolism of TCPMe have been studied in rats and mice, providing insights into its absorption and potential effects on mammalian systems. Such studies are crucial for understanding the environmental and health implications of TCPMe exposure .

Aquatic Ecosystem Monitoring

TCPMe has been used in the monitoring of aquatic ecosystems, particularly in breeding colonies of fish. Its presence and concentration can serve as indicators of environmental health and pollution levels .

Analytical Chemistry Method Development

The detection and quantification of TCPMe require sophisticated analytical techniques. Research in this area focuses on developing more sensitive and accurate methods for environmental monitoring and safety assessments .

Safety and Hazards

TCPM is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIESWOTQOLJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181976
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27575-78-6
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027575786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1',1''-methylidynetris(4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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